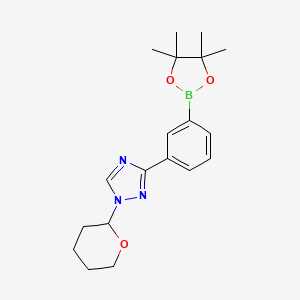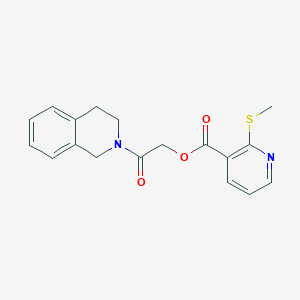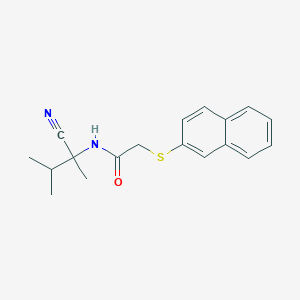![molecular formula C16H17BF2O3 B13358992 {4-[2-(4-Ethoxyphenyl)ethyl]-2,6-difluorophenyl}boronic acid CAS No. 138525-75-4](/img/structure/B13358992.png)
{4-[2-(4-Ethoxyphenyl)ethyl]-2,6-difluorophenyl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both ethoxy and difluorophenyl groups in its structure contributes to its unique chemical properties, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyphenethyl bromide and 2,6-difluorophenylboronic acid.
Grignard Reaction: The 4-ethoxyphenethyl bromide undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with 2,6-difluorophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under Suzuki-Miyaura coupling conditions.
Hydrolysis: The resulting product is hydrolyzed to yield (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid.
Industrial Production Methods: Industrial production of (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Hydroxylated derivatives.
Substitution: Various biaryl compounds.
科学的研究の応用
(4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is investigated for its role in the development of pharmaceuticals, especially in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in the design of enzyme inhibitors and receptor modulators.
類似化合物との比較
- (4-(4-Methoxyphenethyl)-2,6-difluorophenyl)boronic acid
- (4-(4-Ethoxyphenyl)-2,6-difluorophenyl)boronic acid
- (4-(4-Ethoxyphenethyl)-3,5-difluorophenyl)boronic acid
Comparison:
- Uniqueness: (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid is unique due to the presence of both ethoxy and difluorophenyl groups, which enhance its reactivity and stability in chemical reactions.
- Reactivity: The compound exhibits higher reactivity in Suzuki-Miyaura coupling reactions compared to its analogs, making it a preferred choice in organic synthesis.
- Applications: Its unique structure allows for broader applications in medicinal chemistry and material science.
特性
CAS番号 |
138525-75-4 |
|---|---|
分子式 |
C16H17BF2O3 |
分子量 |
306.1 g/mol |
IUPAC名 |
[4-[2-(4-ethoxyphenyl)ethyl]-2,6-difluorophenyl]boronic acid |
InChI |
InChI=1S/C16H17BF2O3/c1-2-22-13-7-5-11(6-8-13)3-4-12-9-14(18)16(17(20)21)15(19)10-12/h5-10,20-21H,2-4H2,1H3 |
InChIキー |
KWSKPCVSQYYICT-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1F)CCC2=CC=C(C=C2)OCC)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B13358914.png)
![N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13358917.png)

![2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B13358933.png)
![2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13358938.png)
![2-Oxo-2-[(propan-2-yl)amino]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13358941.png)


![8-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13358977.png)
![2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine](/img/structure/B13358980.png)
![7-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13358982.png)

![6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358988.png)

